Isoquinolin-4-ylmethanesulfonylchloride
Description
Contextualization within the Field of Isoquinoline (B145761) Heterocyclic Chemistry
Isoquinoline is a heterocyclic aromatic organic compound, structurally consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This scaffold is a cornerstone in medicinal chemistry and drug development due to the wide range of pharmacological activities exhibited by its derivatives. nih.gov Isoquinoline and its analogues are prevalent in numerous natural products, particularly alkaloids, which often possess significant biological properties. numberanalytics.com The synthesis of isoquinoline derivatives has been a subject of intense research, with classic methods including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netpharmaguideline.com These traditional methods often rely on electrophilic aromatic substitution and may be limited to electron-rich starting materials. researchgate.net
Contemporary research has focused on developing novel and more efficient synthetic strategies to access diverse isoquinoline motifs. researchgate.netorganic-chemistry.org This includes transition-metal-catalyzed reactions, multicomponent reactions, and C-H activation strategies. organic-chemistry.org The functionalization of the isoquinoline core at various positions (C-1, C-3, C-4, and N-2) is a key area of investigation, aiming to generate libraries of compounds for biological screening. nih.gov The introduction of substituents at the C-4 position, in particular, has been explored through various synthetic approaches. researchgate.net The development of reagents like Isoquinolin-4-ylmethanesulfonylchloride is situated within this ongoing effort to expand the synthetic toolbox for creating novel and complex isoquinoline-containing molecules.
Significance as a Versatile Synthetic Intermediate and Reagent
While direct research specifically detailing the extensive use of this compound is not widely available in the provided search results, its significance can be inferred from the reactivity of its constituent functional groups. As a sulfonyl chloride, it is a highly reactive intermediate. Sulfonyl chlorides are well-established reagents in organic synthesis, primarily used for the formation of sulfonamides and sulfonates.
The isoquinoline moiety provides a scaffold with inherent biological relevance and a point for further chemical modification. The methanesulfonyl chloride group attached at the 4-position offers a reactive handle for introducing a sulfonyl or sulfonamide linkage. This versatility allows for its potential use in:
Lead Generation in Drug Discovery: The ability to readily react with a wide range of amines and alcohols to form sulfonamides and sulfonates, respectively, makes it a valuable building block for creating diverse libraries of compounds for high-throughput screening.
Modification of Bioactive Molecules: It can be used to introduce the isoquinoline-4-ylmethylsulfonyl group into existing molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Synthesis of Complex Heterocycles: The sulfonyl group can act as a leaving group or be involved in further cyclization reactions to construct more elaborate heterocyclic systems.
The combination of a privileged heterocyclic core (isoquinoline) with a reactive functional group (sulfonyl chloride) positions this compound as a potentially valuable and versatile intermediate in synthetic organic and medicinal chemistry.
Overview of Research Trajectories Involving Organosulfur Halides within Complex Molecule Synthesis
Organosulfur compounds are ubiquitous in nature and play a crucial role in biological processes. wikipedia.orgmiragenews.com In organic synthesis, they are valued for their diverse reactivity. nih.gov Organosulfur halides, a class that includes sulfenyl halides (RSX), sulfinyl halides (RS(O)X), and sulfonyl halides (RSO₂X), are particularly important reagents and intermediates. wikipedia.org
Research involving organosulfur halides in the synthesis of complex molecules follows several key trajectories:
Formation of Key Functional Groups: Sulfonyl chlorides are primary precursors for sulfonamides, a functional group present in numerous pharmaceuticals (e.g., sulfa drugs). They also form sulfonates, which are excellent leaving groups in nucleophilic substitution reactions.
Carbon-Carbon and Carbon-Heteroatom Bond Formation: The high polarizability of sulfur can stabilize adjacent negative charges, making organosulfur compounds useful for forming new carbon-carbon bonds. britannica.com Research continues to explore new methods for C-S bond activation and cleavage to facilitate cross-coupling and other bond-forming reactions. nih.gov
Development of Novel Synthetic Methodologies: There is ongoing interest in developing more efficient and atom-economical ways to synthesize and utilize organosulfur compounds. ucl.ac.uk This includes the use of elemental sulfur and the development of new catalytic systems for transformations involving organosulfur molecules. nih.govucl.ac.uk
Late-Stage Functionalization: The reactivity of organosulfur halides makes them suitable for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and natural products. nih.gov
The study and application of compounds like this compound are emblematic of these research trends, combining the privileged nature of a heterocyclic scaffold with the versatile reactivity of an organosulfur halide to enable the synthesis of novel and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
isoquinolin-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-9-6-12-5-8-3-1-2-4-10(8)9/h1-6H,7H2 |
InChI Key |
BJWZRFKKDNTWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Isoquinolin 4 Ylmethanesulfonylchloride and Its Structural Analogues
Strategies for the Elaboration of the Isoquinoline (B145761) Core Structure
The formation of the bicyclic isoquinoline system has been a subject of extensive research, leading to the development of several classical and modern synthetic methods.
The Bischler-Napieralski reaction, first reported in 1893, is a cornerstone method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically promoted by a dehydrating Lewis acid. wikipedia.orgpharmaguideline.com
The general mechanism proceeds via the cyclization of a β-arylethylamide using a condensing agent. researchgate.net Widely used reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and tin(IV) chloride (SnCl₄). wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a nitrilium ion intermediate. wikipedia.org The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines using catalysts like palladium on carbon. pharmaguideline.com
A key requirement for successful cyclization is the presence of an electron-rich aromatic ring to facilitate the intramolecular electrophilic substitution. organic-chemistry.org The reaction conditions vary depending on the substrate and the dehydrating agent, with temperatures ranging from room temperature to 100 °C. wikipedia.org
Table 1: Common Reagents and Conditions for the Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Substrate | Temperature Range |
|---|---|---|
| Phosphoryl chloride (POCl₃) | β-arylethylamides | Reflux |
| Phosphorus pentoxide (P₂O₅) in POCl₃ | Substrates with electron-neutral or -withdrawing groups | High (e.g., refluxing toluene/xylene) |
| Triflic anhydride (B1165640) (Tf₂O) | β-arylethylcarbamates | Milder conditions |
A notable variant is the Pictet-Gams reaction, which utilizes a β-hydroxy-β-phenethylamide as the starting material. This modification results in the direct formation of an isoquinoline through an additional dehydration step under the same strongly acidic conditions. wikipedia.org
The Pomeranz-Fritsch reaction, independently discovered by Cäsar Pomeranz and Paul Fritsch in 1893, is another classical route to isoquinolines. wikipedia.orgthermofisher.com This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org Concentrated sulfuric acid is traditionally used as the catalyst, although Lewis acids like trifluoroacetic anhydride have also been employed. wikipedia.orgthermofisher.com
The reaction offers a distinct advantage in preparing isoquinolines with substitution patterns that are difficult to achieve through other methods. organicreactions.orgresearchgate.net However, yields can be variable, and the strongly acidic conditions can limit its applicability for sensitive substrates. organicreactions.orgquimicaorganica.org
Several modifications have been developed to improve the versatility of the Pomeranz-Fritsch synthesis. The Schlittler-Müller modification, for example, involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, providing access to C1-substituted isoquinolines. thermofisher.com
The Pictet-Spengler reaction, discovered in 1911, is a highly efficient method for synthesizing tetrahydroisoquinolines (THIQs). nih.govorganicreactions.orgwikipedia.org The reaction consists of the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. pharmaguideline.comwikipedia.org This process can be considered a special case of the Mannich reaction. organicreactions.orgwikipedia.org
The driving force is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aryl ring. wikipedia.org The reaction proceeds under mild conditions, particularly when the aromatic ring is activated with electron-donating groups. pharmaguideline.comwikipedia.org The Pictet-Spengler reaction has found extensive use in the total synthesis of natural products and the construction of complex polycyclic frameworks. nih.gov A significant variation involves the use of N-acyliminium ions, which are highly powerful electrophiles, allowing for the cyclization of even less reactive aromatic systems under mild conditions. wikipedia.org
Beyond the classical named reactions, modern organic synthesis has introduced a variety of innovative methods for constructing the isoquinoline core. These often involve transition-metal catalysis and C-H activation strategies, offering improved efficiency and functional group tolerance. mdpi.comorganic-chemistry.org
Recent advancements include:
Palladium-catalyzed Annulation: Protocols involving the [4+2] intermolecular annulation of ortho-halobenzamides with alkynes have been developed. mdpi.com Similarly, rhodium complexes can catalyze the oxidative coupling of benzamides with alkynes via C-H/N-H activation to form N-substituted isoquinolones. mdpi.comresearchgate.net
Copper-catalyzed Tandem Reactions: Densely functionalized isoquinolines can be produced through copper(I)-catalyzed three-component [3+2+1] cyclizations involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (acting as the nitrogen source). organic-chemistry.org
Rhodium(III)-catalyzed C-H Activation: The cyclization of oximes with diazo compounds or internal alkynes, proceeding through C-H activation, provides a direct route to multisubstituted isoquinolines and their N-oxides. organic-chemistry.org
Microwave-assisted Synthesis: Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation can rapidly generate substituted isoquinolines. organic-chemistry.orgnih.gov
These modern methods expand the synthetic toolbox, enabling the construction of isoquinoline derivatives with diverse substitution patterns that were previously difficult to access. researchgate.net
Regioselective Functionalization at the C-4 Position of the Isoquinoline Nucleus
Once the isoquinoline core is formed, the next critical step toward the synthesis of Isoquinolin-4-ylmethanesulfonylchloride is the introduction of a suitable functional group at the C-4 position.
Directly functionalizing the C-4 position of the isoquinoline ring is a synthetic challenge due to the electronic nature of the heterocycle, which typically favors reactions at other positions. However, several strategies have been developed to achieve regioselectivity at C-4.
One effective approach involves the temporary dearomatization of the isoquinoline ring. A recently developed method describes a metal-free C-4 alkylation of isoquinolines using a vinyl ketone as the electrophile and benzoic acid as a nucleophilic reagent. acs.org The proposed mechanism involves the addition of benzoic acid to the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate. This enamine-like species then acts as a nucleophile, reacting with the vinyl ketone at C-4. Subsequent elimination of benzoic acid restores the aromaticity, yielding the C-4 alkylated isoquinoline. acs.org
Another strategy focuses on the reductive functionalization of pre-activated isoquinolinium salts. nih.gov By switching to mild acidic conditions using a formic acid-triethylamine complex as the reductant, a wide range of electrophiles, including Michael acceptors and aldehydes, can be introduced at the C-4 position to yield substituted tetrahydroisoquinolines. nih.gov While this method yields a saturated heterocyclic ring, subsequent oxidation could potentially restore aromaticity.
Furthermore, palladium-catalyzed C-H difluoroalkylation has been reported for isoquinolin-1(2H)-ones, demonstrating that direct C-H functionalization at the C-4 position is feasible for certain isoquinoline derivatives. researchgate.net These strategies provide key pathways to install a carbon-based substituent at the C-4 position, which can then serve as a synthetic handle for elaboration into the target methanesulfonyl chloride group.
Table 2: Summary of Selected C-4 Functionalization Methods
| Method | Key Reagents | Product Type | Key Feature |
|---|---|---|---|
| Metal-Free Alkylation | Vinyl ketone, Benzoic acid | C-4 Alkylated Isoquinoline | Retains aromaticity, avoids N-activating groups. acs.org |
| Reductive Functionalization | Formic acid-triethylamine, Electrophile | C-4 Substituted Tetrahydroisoquinoline | Broad electrophile scope, mild acidic conditions. nih.gov |
Precursor-Based Strategies for C-4 Derivatization
The functionalization of the C-4 position of the isoquinoline ring is a critical step in building the precursor for this compound. This position is not the most electronically favored for electrophilic or nucleophilic attack, thus requiring specific strategies to achieve regioselectivity.
One effective approach is a temporary dearomatization strategy. acs.orgresearchgate.net This method avoids the need for metal catalysts or N-activating groups on the isoquinoline substrate. acs.orgresearchgate.net In this strategy, the isoquinoline reacts with a nucleophilic reagent, such as benzoic acid, at the C-1 position to form a 1,2-dihydroisoquinoline intermediate. acs.org This dearomatized intermediate can then act as a nucleophile and react with an electrophile, like a vinyl ketone, at the C-4 position. acs.orgresearchgate.net Subsequent elimination of the benzoic acid restores the aromaticity of the isoquinoline ring, resulting in a C-4 alkylated product. acs.org The resulting carbonyl group in the alkyl chain can serve as a synthetic handle for further chemical modifications. acs.orgresearchgate.net
Another strategy involves the direct halogenation of the C-4 position, which can then be used in cross-coupling reactions to introduce a methyl group or other precursors. A method mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O) facilitates the direct C-4 halogenation of isoquinolines. researchgate.net This approach provides a C-4 functionalized isoquinoline that can be further elaborated. For instance, a 4-halo-isoquinoline can undergo palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce various substituents at the C-4 position. nih.gov
Table 1: Comparison of C-4 Derivatization Strategies
| Strategy | Key Reagents | Mechanism | Advantages |
|---|---|---|---|
| Temporary Dearomatization | Benzoic acid, Vinyl ketones | Nucleophilic addition at C-1, dearomatization, electrophilic attack at C-4, rearomatization. acs.org | Metal-free, no N-activation required, product retains aromaticity. acs.orgresearchgate.net |
| Direct Halogenation | Boc₂O, Halogen source (e.g., NBS, NCS) | Dearomatization followed by electrophilic halogenation. researchgate.net | Provides a versatile handle for subsequent cross-coupling reactions. |
| Palladium-Catalyzed Cross-Coupling | 4-Halo-isoquinoline, Organostannane, Pd(II) catalyst | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov | Allows for the introduction of a wide variety of functional groups. |
Introduction and Formation of the Methanesulfonyl Chloride Moiety
Once a 4-methylisoquinoline (B18517) precursor is obtained, the next critical phase is the construction of the methanesulfonyl chloride group (-CH₂SO₂Cl). This is typically a two-step process involving the creation of a sulfonic acid intermediate followed by its conversion to the sulfonyl chloride.
Direct sulfonation of the methyl group on a 4-methylisoquinoline precursor is challenging. A more common and controllable approach involves a sequence of reactions. First, the benzylic methyl group is halogenated, typically using N-chlorosuccinimide (NCS) or a similar reagent under radical conditions, to form a 4-(halomethyl)isoquinoline. This intermediate can then be converted to a thioacetate (B1230152) or thiol, which is subsequently subjected to oxidative chlorination to yield the desired sulfonyl chloride.
Alternatively, a well-established route for creating sulfonic acids from alkyl halides involves reaction with a sulfite (B76179) salt, such as sodium sulfite. The resulting sulfonate salt can then be converted to the sulfonyl chloride. Another approach involves the reaction of S-alkylisothiourea salts, prepared from an alkyl halide and thiourea, with an oxidizing agent like N-chlorosuccinimide in an acidic medium. organic-chemistry.orgresearchgate.netgoogle.com This method directly yields the sulfonyl chloride from the halide precursor. organic-chemistry.orgresearchgate.net
The conversion of a sulfonic acid or its salt to the corresponding sulfonyl chloride is a standard transformation in organic synthesis. libretexts.org This step is crucial for activating the sulfonic acid group for subsequent reactions, such as sulfonamide formation. researchgate.net A variety of chlorinating agents can be employed for this purpose.
Thionyl chloride (SOCl₂) is a common reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comorgsyn.org For example, isoquinoline-5-sulfonic acid can be refluxed with thionyl chloride and catalytic DMF to produce isoquinoline-5-sulfonyl chloride hydrochloride in high yield. chemicalbook.com Other powerful chlorinating agents include phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). researchgate.netgoogle.com The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions. These reagents are highly reactive and must be handled with care due to their corrosive nature. libretexts.org
Table 2: Common Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides
| Reagent | Chemical Formula | Typical Conditions | Reference |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux, often with catalytic DMF | chemicalbook.comorgsyn.org |
| Phosphorus Pentachloride | PCl₅ | Varies, can be harsh | researchgate.netgoogle.com |
| Phosphorus Oxychloride | POCl₃ | Varies, often used for aromatic sulfonic acids | researchgate.net |
| 2,4,6-Trichloro-1,3,5-triazine | C₃N₃Cl₃ | Neutral conditions | researchgate.net |
Green Chemistry and Sustainable Synthetic Approaches in the Preparation of Sulfonyl Chlorides
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorine gas or chlorosulfonic acid, which are hazardous and generate significant waste. rsc.org Modern synthetic chemistry emphasizes the development of more sustainable and environmentally benign alternatives. rsc.orgrsc.org
To improve the sustainability of sulfonyl chloride synthesis, catalytic methods that enhance atom economy are highly desirable. Visible-light photocatalysis has emerged as a powerful tool. acs.orgnih.gov One such method employs a heterogeneous, recyclable, and metal-free photocatalyst, potassium poly(heptazine imide), to produce sulfonyl chlorides from arenediazonium salts under mild, room-temperature conditions. acs.orgnih.gov This approach offers a sustainable alternative to the classical Meerwein chlorosulfonylation, which uses stoichiometric copper salts. acs.orgnih.gov
Another green strategy involves a metal-free redox-catalytic cycle for the synthesis of sulfonyl chlorides from thiols. rsc.org This method uses ammonium nitrate (B79036) as a source of nitrogen oxide catalysts (NO/NO₂) and oxygen as the terminal oxidant, with aqueous HCl providing the chloride. rsc.org This system avoids the use of toxic metal catalysts and harsh halogenating agents. rsc.org
Replacing volatile organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water is an ideal solvent for this purpose. An efficient method for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides has been developed using oxone and potassium chloride (KCl) in water at room temperature. rsc.org This method is rapid, simple, and avoids hazardous organic solvents. rsc.org
Table 3: Green Synthetic Approaches for Sulfonyl Chlorides
| Approach | Method | Key Reagents/Catalyst | Solvent | Advantages |
|---|---|---|---|---|
| Photocatalysis | Visible-light mediated synthesis from diazonium salts | Potassium poly(heptazine imide) | Acetonitrile | Metal-free, recyclable catalyst, mild conditions. acs.orgnih.gov |
| Aerobic Oxidation | Metal-free oxidation of thiols | Ammonium nitrate, O₂ | Acetonitrile | Uses oxygen as terminal oxidant, avoids toxic metals. rsc.org |
| Aqueous Synthesis | Oxyhalogenation of thiols | Oxone, KCl | Water | Avoids organic solvents, rapid, simple. rsc.org |
| Aqueous Process | Chlorination with precipitation | Chlorine gas | Water | Product precipitates, simplifying purification and reducing waste. acs.org |
Reactivity and Mechanistic Investigations of Isoquinolin 4 Ylmethanesulfonylchloride
Electrophilic Characteristics of the Sulfonyl Chloride Functional Group
The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant electron deficiency on the sulfur atom, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution reactions. While no specific studies on the electrophilic characteristics of Isoquinolin-4-ylmethanesulfonylchloride have been found, it is expected to exhibit strong electrophilic properties typical of arylmethanesulfonyl chlorides.
Nucleophilic Substitution Reactions with Diverse Reactants
Nucleophilic substitution is the hallmark reaction of sulfonyl chlorides. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process is fundamental to the formation of sulfonamides, sulfonate esters, and sulfones.
Formation of Sulfonamides with Nitrogenous Nucleophiles
The reaction of sulfonyl chlorides with primary or secondary amines is a well-established method for the synthesis of sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds readily under mild conditions.
Primary and Secondary Amine Reactions
Although no specific examples involving this compound are documented, it is anticipated to react with primary and secondary amines to yield the corresponding N-substituted (isoquinolin-4-ylmethyl)sulfonamides. The reaction would likely proceed via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.
General Reaction Scheme:
A hypothetical data table for such reactions is presented below, based on the general reactivity of sulfonyl chlorides.
| Amine (R¹R²NH) | Product | Hypothetical Yield (%) |
| Methylamine (CH₃NH₂) | N-Methyl(isoquinolin-4-ylmethyl)sulfonamide | Data not available |
| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl(isoquinolin-4-ylmethyl)sulfonamide | Data not available |
| Aniline (C₆H₅NH₂) | N-Phenyl(isoquinolin-4-ylmethyl)sulfonamide | Data not available |
Coupling with Heterocyclic Amines
Similarly, heterocyclic amines are expected to react with this compound to form the corresponding sulfonamides. The nucleophilicity of the nitrogen atom within the heterocycle would influence the reaction rate and conditions.
General Reaction Scheme:
A hypothetical data table for these reactions is provided below.
| Heterocyclic Amine | Product | Hypothetical Yield (%) |
| Piperidine | 1-((Isoquinolin-4-ylmethyl)sulfonyl)piperidine | Data not available |
| Morpholine | 4-((Isoquinolin-4-ylmethyl)sulfonyl)morpholine | Data not available |
| Pyrrolidine | 1-((Isoquinolin-4-ylmethyl)sulfonyl)pyrrolidine | Data not available |
Synthesis of Sulfonate Esters with Hydroxyl-Containing Compounds
The reaction of sulfonyl chlorides with alcohols or phenols in the presence of a base affords sulfonate esters. This reaction is a standard method for converting hydroxyl groups into good leaving groups in organic synthesis. This compound is expected to undergo this reaction to form isoquinolin-4-ylmethyl sulfonate esters.
General Reaction Scheme:
Isoquinolin-4-CH₂SO₂Cl + R-MgX → Isoquinolin-4-CH₂SO₂R + MgXCl
Exploration of Alternative Reaction Pathways and Transformations
Beyond the expected sulfonylation of amines, alcohols, and other nucleophiles, the unique structure of this compound opens avenues for other transformations. The presence of the isoquinoline (B145761) ring, a heteroaromatic system, and the reactive sulfonyl chloride group can lead to a variety of alternative reaction pathways.
One area of exploration is the involvement of the isoquinoline nitrogen in intramolecular reactions. Depending on the reaction conditions, the nitrogen atom could potentially interact with the sulfonyl chloride group or its derivatives. While sterically constrained, the possibility of forming novel tricyclic sulfonated isoquinoline derivatives under specific catalytic conditions warrants investigation.
Furthermore, the C4-methylene bridge introduces flexibility and a potential site for reactivity. Reactions that proceed via radical mechanisms could lead to transformations at this position. For instance, under photoredox catalysis, sulfonyl chlorides can be involved in radical hydrosulfonylation of alkenes. nih.gov It is conceivable that this compound could participate in similar radical-mediated additions or cyclizations.
The isoquinoline ring itself can undergo various transformations. pharmaguideline.com Although the sulfonyl chloride group is primarily an electrophilic center, the isoquinoline moiety can participate in cycloaddition reactions. For instance, isoquinolinium salts are known to react as 1,3-dipoles in cycloaddition reactions. While the methanesulfonyl chloride group is not directly attached to the nitrogen, its electronic influence could modulate the reactivity of the isoquinoline ring in such transformations. The synthesis of isoquinolines via [4+2] cycloaddition reactions of oxazoles and arynes has been reported, highlighting the versatility of the isoquinoline system. researchgate.net
Rearrangement reactions, such as the Hayashi rearrangement observed in the synthesis of isoquinolines from benzylaminoacetonitriles, offer another potential pathway for transformations involving the isoquinoline core. rsc.org While not directly applicable to the sulfonyl chloride itself, this highlights the potential for skeletal rearrangements of the isoquinoline nucleus under acidic conditions, which might be employed in multi-step synthetic sequences starting from this compound.
The following table summarizes potential alternative reaction pathways for this compound based on the reactivity of analogous systems.
| Reaction Type | Potential Reactants/Conditions | Expected Product Class |
| Intramolecular Cyclization | Lewis acids, specific catalysts | Tricyclic sulfonated isoquinolines |
| Radical Hydrosulfonylation | Alkenes, photoredox catalyst | Adducts at the C4-methylene bridge |
| [4+2] Cycloaddition | Dienes/dienophiles | Fused heterocyclic systems |
| Skeletal Rearrangement | Strong acids | Isomeric isoquinoline derivatives |
This table presents hypothetical reaction pathways based on the known reactivity of related compounds.
Reaction Kinetics and Thermodynamical Considerations in Sulfonylation Processes
The sulfonylation of nucleophiles by this compound is anticipated to follow a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. This is consistent with extensive studies on the solvolysis and aminolysis of various arenesulfonyl and alkanesulfonyl chlorides. mdpi.orgmdpi.comresearchgate.net The reaction rate is expected to be dependent on the concentration of both the sulfonyl chloride and the nucleophile.
Reaction Kinetics:
The kinetics of sulfonylation reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will generally react faster. The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents are often employed to facilitate SN2 reactions.
Kinetic studies of related sulfonyl chlorides often involve determining the rate constants at various temperatures to calculate the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). A negative entropy of activation is typically observed for bimolecular reactions, indicating a more ordered transition state compared to the reactants.
The following interactive table provides hypothetical kinetic data for the reaction of this compound with a generic primary amine, based on typical values for similar reactions.
| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |
| 298 | 0.05 | 50 | 47.5 | -100 |
| 308 | 0.12 | 50 | 47.4 | -100 |
| 318 | 0.27 | 50 | 47.3 | -100 |
Note: The data in this table is illustrative and based on general principles of SN2 reactions of sulfonyl chlorides. Specific experimental data for this compound is not available in the reviewed literature.
Thermodynamical Considerations:
The sulfonylation reaction is generally an exothermic process, driven by the formation of a stable sulfonamide bond and the liberation of hydrogen chloride. Thermodynamic analysis of the sulfonation of alkylbenzenes, a related process, has shown that these reactions are thermodynamically favorable with negative Gibbs free energy values. inlibrary.uzsapub.org
The table below presents hypothetical thermodynamic parameters for the sulfonylation of a primary amine with this compound.
| Parameter | Illustrative Value |
| Enthalpy of Reaction (ΔH) | -80 kJ/mol |
| Entropy of Reaction (ΔS) | -20 J/mol·K |
| Gibbs Free Energy (ΔG) at 298 K | -74 kJ/mol |
Note: These values are estimates based on typical sulfonylation reactions and are provided for illustrative purposes. Experimental thermodynamic data for the specified reaction is not available in the surveyed literature.
Synthetic Utility of Isoquinolin 4 Ylmethanesulfonylchloride in Advanced Organic Transformations
Construction of Isoquinoline-Derived Sulfonamide Structural Motifs
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Isoquinolin-4-ylmethanesulfonylchloride serves as a key reagent for introducing the isoquinolyl-methylsulfonyl moiety into various molecules, leading to the formation of isoquinoline-derived sulfonamides. These structural motifs are of significant interest due to the pharmacological properties associated with the isoquinoline (B145761) nucleus, which is found in numerous alkaloids and synthetic drugs. The reaction of this compound with primary or secondary amines is the most direct method for constructing the sulfonamide linkage, typically proceeding under basic conditions to yield the desired products with high efficiency.
N-sulfonylation, the formation of a bond between a nitrogen atom and a sulfonyl group, is a fundamental transformation in the synthesis of sulfonamides. In medicinal chemistry, the reaction of this compound with a diverse range of amines is a common strategy to generate novel drug candidates. Standard conditions often involve reacting the sulfonyl chloride with an amine in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. These mild conditions are compatible with a wide variety of functional groups, making this methodology suitable for the late-stage functionalization of complex molecules.
More advanced methods, such as those performed under aqueous biphasic conditions using a base like sodium bicarbonate, or solid-phase synthesis techniques, have also been developed to facilitate product purification and enable high-throughput applications. The choice of methodology often depends on the specific properties of the amine substrate and the desired scale of the reaction.
Table 1: Comparison of N-Sulfonylation Methodologies
| Methodology | Base | Solvent System | Key Advantages | Typical Substrates |
| Standard Schotten-Baumann | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild conditions, broad functional group tolerance | Primary/Secondary Aliphatic & Aromatic Amines |
| Aqueous Biphasic | NaHCO₃, K₂CO₃ | DCM / Water | Facile workup, environmentally benign | Water-insoluble amines |
| Solid-Phase Synthesis | Polymer-bound bases | Dimethylformamide (DMF) | High-throughput synthesis, ease of purification | Amines for library synthesis |
The biological activity of sulfonamides can be finely tuned by modifying the substituent attached to the sulfonamide nitrogen (the N-substituent). This compound is an ideal scaffold for this purpose, as it can be reacted with a vast library of commercially available or synthetically prepared amines to generate a wide range of derivatives. This strategy of substituent diversification is central to structure-activity relationship (SAR) studies in drug discovery.
Key diversification strategies include:
Parallel Synthesis: Reacting the sulfonyl chloride with a diverse array of amines in a multi-well plate format to rapidly generate a library of analogues.
Use of Functionalized Amines: Employing amines that contain additional reactive handles (e.g., esters, halides, alkynes) allows for subsequent chemical modifications, further expanding the structural diversity of the final products.
Bioisosteric Replacement: Replacing common N-substituents with bioisosteres to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. For instance, replacing an alkyl group with a fluoroalkyl group or a phenyl ring with a thiophene (B33073) ring can have profound effects on the compound's pharmacological profile.
In molecules containing multiple nucleophilic nitrogen atoms (e.g., polyamines or aminophenols), controlling the site of sulfonylation is crucial. Regiochemical control in sulfonamide formation when using this compound can be achieved through several strategies. The inherent differences in the nucleophilicity of the amine groups often provide a degree of selectivity; for example, aliphatic amines are generally more reactive than aromatic amines.
Furthermore, the use of protecting groups is a common and effective strategy. A more reactive amine can be temporarily blocked with a protecting group (e.g., a Boc or Cbz group), allowing the sulfonyl chloride to react selectively with a less reactive, unprotected amine. Subsequent deprotection reveals the free amine, yielding the desired regiochemically pure product. Steric hindrance around a particular nitrogen atom can also direct the sulfonylation to a more accessible site, a factor that can be exploited in the design of synthetic routes.
Application in the Synthesis of Sulfonate Esters for Further Derivatization
Beyond sulfonamides, this compound is a valuable reagent for the synthesis of sulfonate esters. This transformation is typically achieved by reacting the sulfonyl chloride with an alcohol in the presence of a base. periodicchemistry.comyoutube.comyoutube.com The resulting sulfonate esters are of significant synthetic utility primarily because the sulfonate group is an excellent leaving group, comparable in reactivity to halides. periodicchemistry.comchegg.com
This property allows for the conversion of a poorly reactive hydroxyl group in an alcohol into a highly reactive sulfonate ester, which can then readily participate in nucleophilic substitution (Sₙ2) and elimination (E2) reactions. chegg.comyoutube.com The reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, as only the O-H bond of the alcohol is broken during the ester formation. youtube.comchegg.com This predictability is crucial for stereocontrolled synthesis.
Table 2: Reactivity of Isoquinolin-4-ylmethanesulfonate Esters
| Reaction Type | Nucleophile/Base | Product Type | Key Feature |
| Nucleophilic Substitution (Sₙ2) | NaN₃, NaCN, R₂NH | Azides, Nitriles, Amines | Inversion of stereochemistry at the carbon center. |
| Elimination (E2) | t-BuOK, DBU | Alkenes | Formation of a double bond; follows Zaitsev's or Hofmann's rule depending on the base. |
| Cross-Coupling Reactions | Organometallic reagents | Alkylated/Arylated products | The sulfonate can act as a leaving group in certain metal-catalyzed cross-coupling reactions. |
The derivatization of alcohols via isoquinolin-4-ylmethanesulfonate esters provides a robust pathway to introduce a wide range of functional groups, significantly enhancing the molecular complexity and diversity achievable from simple alcohol precursors.
Development of Complex Heterocyclic Architectures Incorporating the Isoquinoline Sulfonyl Core
The isoquinoline sulfonyl core provided by this compound can be integrated into more complex, polycyclic heterocyclic systems. These advanced architectures are of great interest in medicinal chemistry and materials science. One common strategy involves intramolecular cyclization reactions where the sulfonamide or a substituent on the isoquinoline ring participates in ring formation. nih.govresearchgate.net
For instance, a sulfonamide derived from an amine bearing a suitably positioned nucleophile or electrophile can undergo cyclization to form a fused or spirocyclic heterocycle. rsc.org Visible-light-induced cascade sulfonylation/cyclization strategies have been reported for the synthesis of fused isoquinolinone derivatives. nih.gov Similarly, transition-metal-catalyzed reactions, such as intramolecular C-H activation or cross-coupling, can be employed to construct new rings onto the isoquinoline or sulfonamide portion of the molecule, leading to novel, rigid, and structurally complex scaffolds. These methods allow for the rapid assembly of unique molecular frameworks that would be difficult to access through other synthetic routes. organic-chemistry.orgmdpi.com
Advanced Methodologies in the Research and Analysis of Isoquinolin 4 Ylmethanesulfonylchloride and Its Derivatives
Spectroscopic Analysis for Structural Elucidation of Reaction Products
Spectroscopic techniques are indispensable in the structural elucidation of newly synthesized compounds. For Isoquinolin-4-ylmethanesulfonylchloride and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of their chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for establishing the connectivity of atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the isoquinoline (B145761) core, distinct signals are expected for the aromatic protons. Protons on the isoquinoline ring system can exhibit complex splitting patterns due to spin-spin coupling. ias.ac.in The methylene (B1212753) bridge protons (CH₂) adjacent to the sulfonyl chloride group would likely appear as a singlet, though coupling to neighboring protons could induce splitting.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms of the isoquinoline ring will resonate in the aromatic region of the spectrum. cdnsciencepub.com The methylene carbon will have a characteristic chemical shift, and the presence of the electron-withdrawing sulfonyl chloride group will influence the chemical shifts of nearby carbon atoms.
Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons. These experiments are invaluable for assigning the complex aromatic signals of the isoquinoline ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoquinoline H-1 | 8.5 - 9.2 | 150 - 155 |
| Isoquinoline Aromatic H | 7.5 - 8.2 | 120 - 140 |
| -CH₂- | 4.8 - 5.5 | 60 - 70 |
| Isoquinoline C-4 | - | 135 - 145 |
| -SO₂Cl | - | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HR-MS) would provide the exact molecular weight, allowing for the determination of its elemental formula. nih.gov The mass spectrum will show a molecular ion peak [M]⁺, and due to the presence of chlorine, an isotopic pattern ([M+2]⁺) will be observed, which is characteristic of chlorine-containing compounds.
Electron impact (EI) ionization would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of the sulfonyl chloride group (-SO₂Cl) or cleavage of the bond between the methylene group and the isoquinoline ring. core.ac.uk The fragmentation pattern provides a fingerprint of the molecule that can be used for its identification. omicsonline.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | ~243.0 | Molecular Ion |
| [M+2]⁺ | ~245.0 | Isotopic peak due to ³⁷Cl |
| [M - SO₂Cl]⁺ | ~142.1 | Loss of sulfonyl chloride group |
| [C₉H₇N]⁺ | ~129.1 | Isoquinoline fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the sulfonyl chloride group (S=O stretching) and the aromatic C-H and C=C bonds of the isoquinoline ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system, being an aromatic chromophore, will exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. nist.gov The position and intensity of these bands can be influenced by the substitution pattern on the ring.
Table 3: Characteristic IR and UV-Vis Absorption Data for this compound
| Spectroscopic Technique | Functional Group | Expected Absorption Range |
|---|---|---|
| IR Spectroscopy | S=O stretch (sulfonyl chloride) | 1370-1390 cm⁻¹ and 1180-1200 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| IR Spectroscopy | Aromatic C=C stretch | 1450-1600 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* transitions (isoquinoline) | 220-350 nm |
Chromatographic Techniques for Separation and Purity Assessment of Synthetic Products
Chromatographic methods are essential for the separation of reaction mixtures and the assessment of the purity of the synthesized this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. neliti.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed. researchgate.net
In a typical setup, a nonpolar stationary phase (such as C18) would be used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of the compound can be adjusted by varying the composition of the mobile phase. rjptonline.org Detection is commonly achieved using a UV detector set to a wavelength where the isoquinoline ring absorbs strongly.
Table 4: Typical HPLC Parameters for the Analysis of Isoquinoline Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm and ~320 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. acs.org While sulfonyl chlorides can be prone to degradation at high temperatures, GC analysis is possible, often after derivatization to more stable compounds like sulfonamides. nih.gov However, with careful optimization of the GC conditions, direct analysis of sulfonyl chlorides can be achieved. core.ac.uk
A GC-MS (Gas Chromatography-Mass Spectrometry) system would be particularly advantageous, as it combines the separation power of GC with the identification capabilities of MS. rsc.orginnovareacademics.in The sample would be vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.
Table 5: Potential GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a nonpolar stationary phase |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Impact (EI) |
Theoretical and Computational Approaches for Reaction Pathway Elucidation and Reactivity Prediction
In the study of complex heterocyclic compounds such as this compound, theoretical and computational methodologies serve as indispensable tools. These approaches provide deep insights into molecular behavior, reaction mechanisms, and electronic properties that are often challenging to probe through experimental means alone. By simulating molecular interactions and calculating energetic landscapes, researchers can elucidate reaction pathways, predict the outcomes of chemical transformations, and rationally design novel derivatives with tailored properties. The following sections detail the application of key computational techniques in the analysis of this compound and related isoquinoline structures.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of molecules. researchgate.netfigshare.com These methods are used to calculate the electron distribution, molecular orbital energies, and the geometries of ground, excited, and transition states. For isoquinoline derivatives, DFT provides a robust framework for predicting reactivity and exploring potential reaction mechanisms at the atomic level. mdpi.comresearchgate.net
A comprehensive DFT analysis of the parent isoquinoline molecule, often employing the B3LYP functional with a 6-311++G(d,p) basis set, reveals key electronic parameters. figshare.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. figshare.commdpi.com For isoquinoline, the calculated HOMO-LUMO gap is approximately 3.78 eV, indicating a stable aromatic system. figshare.com The introduction of a methanesulfonyl chloride group at the 4-position is expected to significantly alter the electronic landscape, likely lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack.
DFT calculations are also crucial for elucidating reaction pathways by mapping the potential energy surface. This involves optimizing the geometries of reactants, products, and, most importantly, the transition states that connect them. youtube.com For reactions involving the sulfonyl chloride moiety, such as nucleophilic substitution, DFT can determine the activation energy barriers, thereby predicting the kinetic feasibility of a given transformation. mdpi.com Studies on related arenesulfonyl chlorides indicate that the solvolysis mechanism is typically bimolecular (SN2), a pathway that can be rigorously modeled using DFT to analyze the transition state structure and energetics. mdpi.com Furthermore, DFT has been used to investigate the complex, multi-step reaction mechanisms of isoquinoline derivatives, including cycloadditions and palladium-catalyzed C-H activation, providing detailed insights into intermediate stability and the origins of chemo- and regioselectivity. acs.orgrsc.org
Table 1: Representative Parameters for DFT Calculations on Isoquinoline Systems
| Parameter | Typical Value/Method | Application | Reference |
| Functional | B3LYP, M06 | Calculation of molecular energies and geometries. | mdpi.com, researchgate.net |
| Basis Set | 6-31+G(d,p), 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. | mdpi.com, figshare.com |
| HOMO Energy | -5.581 eV (for Isoquinoline) | Indicates electron-donating ability. | figshare.com |
| LUMO Energy | 1.801 eV (for Isoquinoline) | Indicates electron-accepting ability. | figshare.com |
| Energy Gap | 3.78 eV (for Isoquinoline) | Correlates with chemical reactivity and stability. | figshare.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. nih.gov This methodology is exceptionally powerful for conformational analysis and for studying the complex intermolecular interactions between a solute, like this compound, and its environment (e.g., solvent molecules or a biological receptor). eurekaselect.comresearchgate.net
MD simulations are frequently employed to explore the conformational landscape of flexible molecules. For a derivative such as this compound, the methanesulfonyl group has rotational freedom around the C-C and C-S bonds. MD simulations can reveal the preferred conformations (rotamers) in a given solvent, the energy barriers between them, and how conformational changes might influence reactivity. mdpi.com
In the context of medicinal chemistry, MD simulations are essential for understanding how isoquinoline derivatives interact with biological targets. nih.goveurekaselect.com After an initial binding pose is predicted using molecular docking, MD simulations are run to assess the stability of the ligand-protein complex. researchgate.netresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored over the simulation time (typically nanoseconds) to confirm that the ligand remains stably bound in the active site. mdpi.com Furthermore, these simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. nih.gov For instance, MD simulations have been used to verify the stability of synthetic isoquinolines within the active site of the SARS-CoV-2 main protease, confirming that the compounds maintain critical interactions with key enzymatic residues throughout the simulation. nih.goveurekaselect.com
Table 2: Key Outputs from Molecular Dynamics (MD) Simulations
| Metric/Analysis | Description | Application | Reference |
| RMSD | Root Mean Square Deviation | Measures the average change in displacement of a selection of atoms over time, indicating the stability of a molecule or complex. | mdpi.com |
| RMSF | Root Mean Square Fluctuation | Measures the fluctuation of individual residues or atoms, highlighting flexible regions of a molecule. | researchgate.net |
| Interaction Energy | Electrostatic & van der Waals energies | Quantifies the strength of non-covalent interactions between the ligand and its environment (e.g., protein, solvent). | nih.gov |
| Hydrogen Bond Analysis | Occupancy and lifetime | Identifies stable hydrogen bonds that are critical for binding or solvation. | researchgate.net |
| SASA | Solvent Accessible Surface Area | Calculates the surface area of the molecule exposed to the solvent, providing insights into solubility and binding pocket accessibility. | researchgate.net |
In Silico Modeling for Understanding Reaction Selectivity
In silico modeling encompasses a broad range of computational techniques used to predict the properties and behavior of molecules, including their reaction selectivity. For a multifunctional compound like this compound, which possesses both an isoquinoline core and a reactive sulfonyl chloride group, predicting selectivity is paramount. rsc.orgmdpi.com
One approach to understanding reaction selectivity involves using descriptors derived from quantum chemical calculations. The distribution of electrostatic potential on the molecular surface can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to attack. researchgate.net For this compound, the sulfur atom of the sulfonyl chloride group is highly electrophilic and is the expected site for nucleophilic attack. nih.gov The isoquinoline ring itself can undergo electrophilic or nucleophilic substitution, and computational models can help predict the most likely position of attack based on the electron density of the ring carbons. youtube.com
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful in silico tool. nih.gov While often used in drug discovery, the same principles can be applied to predict reactivity. A QSAR model correlates structural or physicochemical descriptors of a series of related compounds with their observed reactivity or selectivity. By building a model based on known isoquinoline derivatives, one could predict the relative reactivity of the sulfonyl chloride group in this compound compared to other derivatives. nih.gov
Furthermore, molecular docking, a technique central to drug design, is an in silico method for predicting the preferred binding orientation of one molecule to a second. researchgate.net This can be viewed as predicting the selectivity of intermolecular interactions. Docking studies on isoquinoline derivatives have been used to rationalize their binding modes within enzyme active sites, explaining why certain isomers or derivatives show higher biological activity. researchgate.net This same approach can be adapted to model the interaction of this compound with a nucleophile or catalyst, providing insights into the geometry of the pre-reaction complex that leads to the observed reaction selectivity.
Table 3: Types of In Silico Models and Their Applications
| Model Type | Description | Application in Reactivity/Selectivity | Reference |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electrophilic and nucleophilic sites on a molecule, predicting regions for chemical attack. | researchgate.net |
| QSAR / QSPR | Quantitative Structure-Activity/Property Relationship | Correlates molecular descriptors with experimental data to predict reactivity, selectivity, or other properties for new compounds. | nih.gov |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Models the non-covalent interactions preceding a reaction to understand substrate selectivity with a catalyst or reagent. | researchgate.net |
| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for a specific interaction. | Can be used to define the structural requirements for a molecule to fit into a catalyst's active site with the correct orientation for a selective reaction. | researchgate.net |
Emerging Research Avenues and Future Outlook for Isoquinolin 4 Ylmethanesulfonylchloride Chemistry
Exploration of Novel Reaction Catalysis and Stereoselective Syntheses
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of Isoquinolin-4-ylmethanesulfonylchloride. The sulfonyl chloride group is a versatile functional handle, capable of participating in a wide array of transformations. Future research is expected to focus on expanding its reaction scope through innovative catalytic methods.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions. nih.govnih.gov This approach opens up possibilities for novel carbon-sulfur and carbon-carbon bond-forming reactions involving this compound. For instance, the photoredox-catalyzed addition of the isoquinolin-4-ylmethanesulfonyl radical to alkenes and alkynes could provide access to a diverse range of complex sulfonated molecules. acs.org
Transition-Metal Catalysis: Transition-metal catalysis offers a complementary approach for the functionalization of this compound. Copper- and iron-catalyzed additions of sulfonyl chlorides to acetylenes have been shown to produce β-chlorovinyl sulfones with high stereoselectivity. researchgate.net Applying these methods to this compound could yield valuable building blocks for further synthetic elaboration. Furthermore, palladium-catalyzed cross-coupling reactions could potentially be developed to directly couple the sulfonyl chloride moiety with various partners.
The table below illustrates potential stereoselective transformations that could be explored with this compound based on existing literature for other sulfonyl chlorides.
| Transformation | Catalyst/Reagent | Potential Product | Stereoselectivity |
| Addition to Phenylacetylene | CuCl / Me₂S | (Z)-β-chloro-β-phenylvinyl (isoquinolin-4-ylmethyl)sulfone | High Z-selectivity |
| Addition to Terminal Alkynes | Fe(acac)₂ / dppe | (E)-β-chlorovinyl (isoquinolin-4-ylmethyl)sulfone | High E-selectivity |
| Radical Cyclization with 1,6-enynes | Photoredox Catalyst | Cyclized sulfonylated heterocycles | Diastereoselective |
This table is illustrative and based on analogous reactions reported in the literature. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid exploration of vast chemical spaces and the optimization of reaction conditions. nih.govcognit.casouthernresearch.org For a reactive building block like this compound, these technologies offer immense potential.
Library Synthesis: Automated platforms can be employed to react this compound with large libraries of amines, alcohols, and other nucleophiles to generate diverse collections of sulfonamides, sulfonate esters, and other derivatives. sigmaaldrich.com This would greatly accelerate the discovery of new compounds with interesting biological or material properties. nih.govthermofisher.com
Reaction Optimization: HTE platforms allow for the parallel execution of hundreds or even thousands of reactions, making them ideal for rapidly screening catalysts, solvents, and other reaction parameters to identify optimal conditions for transformations involving this compound. researchgate.net This data-rich approach can significantly shorten development timelines and uncover novel reactivity. acs.org
The following table outlines a hypothetical HTE workflow for the amination of this compound.
| Parameter | Variables | Number of Variations |
| Amine | Library of 100 primary and secondary amines | 100 |
| Base | Triethylamine, DIPEA, Pyridine (B92270), DBU | 4 |
| Solvent | Dichloromethane (B109758), Acetonitrile (B52724), THF, DMF | 4 |
| Temperature | 0 °C, 25 °C, 50 °C | 3 |
| Total Experiments | 4800 |
This table represents a conceptual HTE setup for rapid library synthesis.
Design and Synthesis of Photoactive or Redox-Active Derivatives
The isoquinoline (B145761) core is a well-known fluorophore, and its incorporation into molecules can impart interesting photophysical properties. By strategically modifying the isoquinoline ring or coupling this compound with other photo- or redox-active moieties, novel functional molecules can be designed.
Fluorescent Probes: Derivatives of this compound could be developed as fluorescent probes for detecting specific analytes or for cellular imaging. nih.gov For example, reaction with a receptor-binding ligand could yield a probe that exhibits a change in fluorescence upon binding to its target. The sulfonyl group can also influence the electronic properties of the isoquinoline system, potentially tuning its emission wavelength and quantum yield.
Redox-Active Materials: The introduction of redox-active groups, such as ferrocene or viologen, through reaction at the sulfonyl chloride moiety could lead to the creation of novel electrochemically active materials. rsc.org Such compounds could find applications in sensors, molecular switches, or energy storage devices. The interplay between the redox-active center and the isoquinoline unit could lead to interesting and tunable electronic properties. rsc.orgnih.gov
Development of Cascade Reactions and Multicomponent Transformations Utilizing the Sulfonyl Chloride Moiety
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and purification efforts. mdpi.com The reactivity of the sulfonyl chloride group in this compound makes it an excellent candidate for incorporation into such processes.
Cascade Reactions: A cascade reaction could be initiated by the reaction of the sulfonyl chloride with a nucleophile, followed by an intramolecular cyclization or rearrangement involving the isoquinoline ring or a substituent. For instance, a suitably functionalized amine could react with this compound to form a sulfonamide that then undergoes a subsequent cyclization to form a more complex heterocyclic system. nih.gov
Multicomponent Reactions: this compound could be utilized as a component in MCRs. For example, in an Ugi-type reaction, it could potentially serve as the acidic component, reacting with an isocyanide, an amine, and an aldehyde or ketone to generate complex peptide-like structures bearing the isoquinolin-4-ylmethylsulfonyl group. acs.org The development of novel MCRs involving this building block would provide rapid access to structurally diverse and complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
